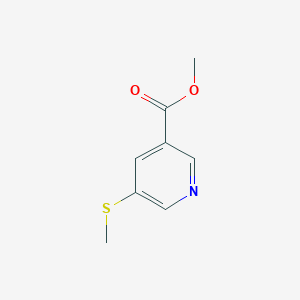

Methyl 5-(Methylthio)nicotinate

Vue d'ensemble

Description

“Methyl 5-(Methylthio)nicotinate” is a chemical compound that is related to Methyl nicotinate, which is a methyl ester of niacin . Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Synthesis Analysis

Methyl nicotinate can be prepared by esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid . The esterification product obtained is extracted into an organic solvent (chloroform) after neutralization of the reaction mixture with 10% sodium bicarbonate . The product is then purified by column chromatography .Molecular Structure Analysis

Methyl 5-(Methylthio)nicotinate contains a total of 24 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 sulfide, and 1 Pyridine . It contains a total of 24 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of Methyl 5-(Methylthio)nicotinate is 183.23 . It is recommended to be stored at room temperature .Applications De Recherche Scientifique

1. Synthesis and Chemical Modification

Methyl 5-(Methylthio)nicotinate, a derivative of nicotinic acid, has been studied in various chemical syntheses and modifications. For instance, the preparation of Methyl nicotinate-5-2H from 5-bromonicotinic acid involved palladium-catalyzed deuterolysis, yielding deuterium-labeled nicotinic acid with high efficiency (Clark, 1976). Additionally, the development of a safe and economical synthesis process for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, highlights the compound's potential in pharmaceutical chemistry (Mulder et al., 2013).

2. Biological and Pharmacological Investigations

In biological and pharmacological research, studies have focused on various aspects of methyl 5-(Methylthio)nicotinate and related compounds. For example, the synthesis and antinociceptive activity of methyl nicotinate, a methyl ester of nicotinic acid, have been investigated, revealing its effectiveness in peripheral and central antinociceptive activity (Erharuyi et al., 2015). Additionally, the inhibition of nuclear NAD nucleosidase and poly ADP-ribose polymerase activity by nicotinamide and its derivatives, including 5'-methyl nicotinamide, has been explored, indicating their potential in biochemical pathways (Clark et al., 1971).

3. Diagnostic and Therapeutic Applications

Methyl nicotinate and its derivatives have been explored for their potential in diagnostic and therapeutic applications. A notable example is the use of methyl nicotinate as a biomarker for tuberculosis, detected voltammetrically on a cobalt nanoparticle-dispersed reduced graphene oxide-based carbon film in blood (Bairagi et al., 2019). This demonstrates the compound's utility in medical diagnostics.

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 5-(Methylthio)nicotinate is a derivative of Methyl nicotinate, which is a methyl ester of Niacin . The primary target of Methyl nicotinate is thought to involve peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

Methyl nicotinate, and by extension Methyl 5-(Methylthio)nicotinate, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

Methyl nicotinate, a related compound, is known to affect the peripheral vasodilation pathway .

Pharmacokinetics

Methyl nicotinate, a related compound, is known to act as a peripheral vasodilator following topical administration . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Methyl nicotinate, a related compound, is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . This suggests that Methyl 5-(Methylthio)nicotinate may have similar effects.

Action Environment

It is known that the release of similar substances can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .

Propriétés

IUPAC Name |

methyl 5-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-7(12-2)5-9-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPMUHKVUPWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(Methylthio)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.